Fak-IN-14

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H24BrN7OS |

|---|---|

Molecular Weight |

502.4 g/mol |

IUPAC Name |

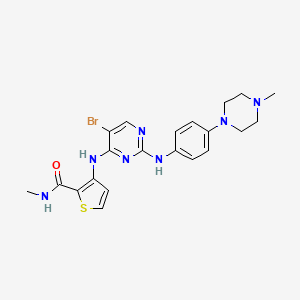

3-[[5-bromo-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]-N-methylthiophene-2-carboxamide |

InChI |

InChI=1S/C21H24BrN7OS/c1-23-20(30)18-17(7-12-31-18)26-19-16(22)13-24-21(27-19)25-14-3-5-15(6-4-14)29-10-8-28(2)9-11-29/h3-7,12-13H,8-11H2,1-2H3,(H,23,30)(H2,24,25,26,27) |

InChI Key |

SDQZXGWKKZXIEP-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=C(C=CS1)NC2=NC(=NC=C2Br)NC3=CC=C(C=C3)N4CCN(CC4)C |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to Fak-IN-14: Chemical Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fak-IN-14 is a potent and highly selective inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase implicated in cancer cell proliferation, survival, and metastasis. This document provides a comprehensive overview of the chemical structure, a detailed synthesis protocol for this compound (also referred to as compound 8d in primary literature), and an analysis of its mechanism of action, focusing on its impact on key signaling pathways. All quantitative data is presented in structured tables, and experimental workflows and signaling cascades are visualized using diagrams.

Chemical Structure and Properties

This compound is a 4-arylamino-pyrimidine derivative with the chemical name N-(5-((5-bromo-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-2-methylphenyl)acrylamide. Its chemical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C21H24BrN7OS |

| Molecular Weight | 502.43 g/mol |

| CAS Number | 2766666-22-0 |

| Appearance | White to off-white solid powder |

| IC50 (FAK) | 0.2438 nM[1] |

Synthesis of this compound

The synthesis of this compound is a multi-step process. The following is a detailed experimental protocol based on the general procedures for the synthesis of 4-arylamino-pyrimidine derivatives.

Synthesis of Intermediate 1: 5-bromo-N-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)-4-chloropyrimidin-2-amine

-

Materials: 5-bromo-2,4-dichloropyrimidine, 2-methoxy-4-(4-methylpiperazin-1-yl)aniline, triethylamine (TEA), dichloromethane (DCM).

-

Procedure:

-

To a solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq) in DCM, add 2-methoxy-4-(4-methylpiperazin-1-yl)aniline (1.0 eq) and TEA (1.5 eq).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired intermediate.

-

Synthesis of this compound (Compound 8d)

-

Materials: Intermediate 1, N-(5-amino-2-methylphenyl)acrylamide, palladium acetate (Pd(OAc)2), 2-(dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos), cesium carbonate (Cs2CO3), 1,4-dioxane.

-

Procedure:

-

In a reaction vessel, combine Intermediate 1 (1.0 eq), N-(5-amino-2-methylphenyl)acrylamide (1.2 eq), Pd(OAc)2 (0.1 eq), XPhos (0.2 eq), and Cs2CO3 (2.0 eq).

-

Add anhydrous 1,4-dioxane to the mixture under an inert atmosphere (e.g., argon or nitrogen).

-

Heat the reaction mixture to 100 °C and stir for 16 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain this compound.

-

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects by inhibiting the kinase activity of FAK, which is a critical mediator of signals from integrins and growth factor receptors. This inhibition leads to the induction of apoptosis and cell cycle arrest at the G2/M phase.[1]

FAK Signaling Pathway

The general signaling pathway initiated by FAK is depicted below. FAK activation, typically triggered by cell adhesion to the extracellular matrix (ECM) via integrins, leads to its autophosphorylation at Tyr397. This creates a binding site for Src family kinases, leading to a cascade of downstream signaling that promotes cell survival, proliferation, and migration.

Caption: General FAK signaling pathway upon activation by ECM and integrins.

Effect of this compound on FAK Signaling

This compound directly inhibits the kinase activity of FAK. This action prevents the downstream signaling cascade, ultimately leading to apoptosis and cell cycle arrest.

Caption: Mechanism of action of this compound, leading to apoptosis and G2/M cell cycle arrest.

Inhibition of FAK by this compound prevents the activation of the PI3K/Akt pathway.[2][3] Akt is a crucial node in cell survival signaling, and its inactivation leads to the activation of pro-apoptotic proteins such as caspases.[2][3] Furthermore, the FAK signaling pathway influences the expression of cell cycle regulatory proteins like Cyclin D1 and p21.[4] Disruption of this regulation by this compound results in cell cycle arrest at the G2/M checkpoint.[1]

Quantitative Biological Data

The biological activity of this compound has been characterized in various assays. The following table summarizes key quantitative findings from the primary literature.

| Assay | Cell Line | Parameter | Value | Reference |

| FAK Enzyme Inhibition | - | IC50 | 0.2438 nM | [1] |

| Anti-proliferative Activity | U87-MG (Glioblastoma) | IC50 | 0.975 µM | |

| Cell Cycle Analysis | U87-MG | % of cells in G2/M (at 2 µM) | ~45% |

Experimental Protocols

FAK Kinase Inhibition Assay

-

Principle: To measure the in vitro potency of this compound to inhibit the phosphorylation activity of FAK.

-

Protocol:

-

Recombinant human FAK enzyme is incubated with a specific peptide substrate and ATP in a reaction buffer.

-

This compound is added at various concentrations to determine its inhibitory effect.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The amount of phosphorylated substrate is quantified, typically using a fluorescence-based detection method.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Proliferation Assay (MTT Assay)

-

Principle: To assess the effect of this compound on the viability and proliferation of cancer cells.

-

Protocol:

-

Cancer cells (e.g., U87-MG) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound or a vehicle control (DMSO).

-

After a specified incubation period (e.g., 72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control, and IC50 values are determined.

-

Cell Cycle Analysis by Flow Cytometry

-

Principle: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

-

Protocol:

-

Cells are treated with this compound or a vehicle control for a defined period (e.g., 24-48 hours).

-

Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

-

The fixed cells are washed and then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI), in the presence of RNase A to eliminate RNA staining.

-

The DNA content of individual cells is analyzed using a flow cytometer.

-

The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of the PI-stained DNA.

-

Conclusion

This compound is a highly potent and specific inhibitor of FAK with significant anti-proliferative activity in cancer cells. Its mechanism of action involves the direct inhibition of FAK kinase activity, leading to the suppression of downstream pro-survival and pro-proliferative signaling pathways, ultimately resulting in apoptosis and G2/M cell cycle arrest. The detailed synthesis protocol and understanding of its molecular interactions provide a solid foundation for further preclinical and clinical development of this compound and related compounds as targeted cancer therapeutics.

References

- 1. Design, synthesis and biological evaluation of 4-arylamino-pyrimidine derivatives as focal adhesion kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Focal Adhesion Kinase and Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of the Cell Cycle by Focal Adhesion Kinase - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Mechanism of Fak-IN-14: A Potent Inhibitor of FAK Autophosphorylation at Tyrosine 397

A Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of Fak-IN-14, a selective small molecule inhibitor of Focal Adhesion Kinase (FAK). We will delve into its specific effects on the critical autophosphorylation site, Tyrosine 397 (Y397), and the subsequent impact on downstream signaling pathways. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and visual representations of the signaling cascades and experimental workflows to support researchers and professionals in the fields of oncology, cell biology, and drug development.

Core Mechanism of Action: Targeting the "On Switch" of FAK Signaling

This compound, also known as 1,2,4,5-Benzenetetraamine tetrahydrochloride, is a selective inhibitor of FAK autophosphorylation at the Y397 residue.[1][2] This autophosphorylation event is a pivotal step in the activation of FAK signaling. The phosphorylation of Y397 creates a high-affinity binding site for the SH2 domain of Src family kinases.[3] This interaction initiates a cascade of downstream signaling events that are crucial for cell adhesion, migration, proliferation, and survival. By specifically blocking the phosphorylation of Y397, this compound effectively acts as an "off switch" for this critical signaling hub, leading to the disruption of cancer cell functions.

The inhibitory effect of this compound on FAK Y397 autophosphorylation has been demonstrated to be both dose- and time-dependent. This targeted inhibition leads to several key cellular consequences, including a significant decrease in cancer cell viability, an increase in cell detachment, and a reduction in cell adhesion to the extracellular matrix.[1][2] A key downstream substrate of the FAK/Src signaling complex is paxillin. The phosphorylation of paxillin at Tyrosine 118 (Y118) is a well-established marker of FAK activity. Treatment with this compound has been shown to effectively inhibit the phosphorylation of paxillin at this site, further confirming its mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and effects of this compound.

| Parameter | Value | Cell Line | Reference |

| IC50 (FAK Y397 Autophosphorylation) | 1 µM | In vitro | [1] |

| Treatment | Concentration | Time | Effect on BT474 Cell Viability | Reference |

| This compound | 10 µM | 24 hours | Initial decrease observed | [2] |

| This compound | 50 µM | 24 hours | Significant inhibition | [2] |

| This compound | 100 µM | 24 hours | Maximal inhibition | [2] |

| Treatment | Concentration | Time | Effect on FAK Y397 Phosphorylation in BT474 Cells | Reference |

| This compound | 100 µM | 4 hours | No significant decrease | [2] |

| This compound | 100 µM | 8 hours | Complete block | [2] |

| This compound | 100 µM | 24 hours | Complete block and FAK downregulation | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Western Blotting for Phospho-FAK (Y397) and Total FAK

1. Cell Culture and Treatment:

-

Culture BT474 breast cancer cells in appropriate media supplemented with 10% fetal bovine serum.

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with this compound at desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM) for specified time points (e.g., 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

-

After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate in a microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-FAK (Y397) (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

For total FAK and loading controls (e.g., β-actin), strip the membrane and re-probe with the respective primary antibodies.

In Vitro FAK Autophosphorylation Kinase Assay

1. Reaction Setup:

-

In a microcentrifuge tube, combine the following components in a kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT):

-

Recombinant FAK protein

-

This compound at various concentrations or vehicle control

-

-

Pre-incubate for 10 minutes at room temperature.

2. Kinase Reaction:

-

Initiate the reaction by adding ATP (e.g., 100 µM).

-

Incubate the reaction mixture at 30°C for 30 minutes.

3. Reaction Termination and Analysis:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Boil the samples for 5 minutes.

-

Analyze the phosphorylation of FAK at Y397 by Western blotting as described above.

MTT Cell Viability Assay

1. Cell Seeding and Treatment:

-

Seed BT474 cells in a 96-well plate at a density of 5,000 cells per well.

-

Allow the cells to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24 hours. Include a vehicle control.

2. MTT Incubation:

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C.

3. Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

4. Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Cell Adhesion Assay

1. Plate Coating:

-

Coat the wells of a 96-well plate with an extracellular matrix protein (e.g., fibronectin or collagen) overnight at 4°C.

-

Wash the wells with PBS to remove any unbound protein.

2. Cell Treatment and Seeding:

-

Treat BT474 cells with this compound at various concentrations or vehicle control for a predetermined time (e.g., 24 hours).

-

Detach the cells using a non-enzymatic cell dissociation solution.

-

Resuspend the cells in serum-free medium and count them.

-

Seed an equal number of cells into the coated wells.

3. Adhesion and Washing:

-

Allow the cells to adhere for a specific time (e.g., 1-2 hours) at 37°C.

-

Gently wash the wells with PBS to remove non-adherent cells.

4. Quantification:

-

Quantify the number of adherent cells by staining with crystal violet or using a cell viability assay like the MTT assay.

-

Express the results as a percentage of adherent cells compared to the vehicle-treated control.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the complex biological processes involved, the following diagrams were generated using Graphviz.

Caption: FAK signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for Western blot analysis of FAK Y397 phosphorylation.

Caption: Workflow for assessing cell viability using the MTT assay.

References

- 1. A small molecule inhibitor, 1,2,4,5-benzenetetraamine tetrahydrochloride, targeting the y397 site of focal adhesion kinase decreases tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A small molecule inhibitor 1,2,4,5-Benzenetetraamine tetrahydrochloride, targeting the Y397 site of Focal Adhesion Kinase decreases tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. storage.imrpress.com [storage.imrpress.com]

Fak-IN-14: A Technical Guide to its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of integrins and growth factor receptors. Its involvement in fundamental cellular processes such as proliferation, survival, migration, and angiogenesis has positioned it as a critical target in cancer therapy. Fak-IN-14 is a potent and selective inhibitor of FAK, targeting its autophosphorylation at Tyrosine 397 (Y397), a key step in FAK activation. This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular cascades involved.

Core Mechanism of Action of this compound

This compound acts as a competitive inhibitor at the ATP-binding pocket of the FAK kinase domain. This binding prevents the autophosphorylation of FAK at Y397, which is the primary mechanism of its activation. The inhibition of this initial step abrogates the recruitment of Src family kinases and the subsequent phosphorylation of other tyrosine residues on FAK, effectively shutting down its kinase activity. This leads to the disruption of the FAK signaling platform and the attenuation of its downstream effects.

Data Presentation: Quantitative Effects of FAK Inhibition

The following tables summarize the quantitative data on the effects of FAK inhibition on key cellular processes and signaling pathways. The data is compiled from studies using this compound (also known as FAK Inhibitor 14 or Y15) and other closely related FAK inhibitors.

Table 1: Inhibition of FAK Phosphorylation and Cell Viability

| Cell Line | Inhibitor | Concentration (μM) | Inhibition of p-FAK (Y397) | Reduction in Cell Viability | Citation(s) |

| Panc-1 (Pancreatic) | Y15 | 10 | Significant | ~25% (48h) | [1] |

| Panc-1 (Pancreatic) | Y15 | 50 | Complete | ~32% detachment (48h) | [1] |

| H1299 (Lung) | Y15 | 5 | Time-dependent decrease | Significant | [2] |

| Thyroid Cancer Lines | Y15 | 3-50 | Dose-dependent decrease | Dose-dependent decrease | [3] |

| GI-NET Cell Lines | Y15 | 10 | - | Significant reduction | [4] |

Note: The specific percentage of inhibition can vary depending on the experimental conditions and cell line.

Table 2: Downstream Signaling Pathway Modulation by FAK Inhibition

| Cell Line | Inhibitor | Concentration (μM) | Effect on p-Akt (S473) | Effect on p-ERK1/2 | Citation(s) |

| H1299 (Lung) | Y15 | 5 | Time-dependent decrease | - | [2] |

| Panc-1 (Pancreatic) | Y15 | Dose-dependent | - | Dose-dependent decrease | [5] |

| Lung Cancer Lines | PF-573228 | 10 | Attenuated increase | Prevents increase | [6][7] |

| GI-NET Cell Lines | Y15 | - | - | Decreased levels | [4] |

Table 3: Induction of Apoptosis by FAK Inhibition

| Cell Line | Inhibitor | Concentration (μM) | Apoptosis Induction | Method | Citation(s) |

| Panc-1 (Pancreatic) | Y15 | 50 | No significant apoptosis, increased necrosis | Hoechst, Trypan Blue | [1] |

| Thyroid Cancer Lines | Y15 | Dose-dependent | Increased necrosis | - | [3][8] |

| H1299 (Lung) | Y15 | 5 | Increased cleaved PARP and caspase-3 | Western Blot | [2] |

| GI-NET Cell Lines | Y15 | - | Increased caspase 3/7 activity | Caspase-Glo Assay | [4] |

Core Downstream Signaling Pathways

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical downstream effector of FAK that promotes cell survival, proliferation, and growth. FAK, upon activation, can interact with the p85 subunit of PI3K, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and subsequent activation of Akt.

-

Effect of this compound: By inhibiting FAK autophosphorylation, this compound prevents the recruitment and activation of PI3K. This leads to a dose-dependent decrease in the phosphorylation of Akt at Serine 473 (p-Akt S473), a key marker of its activation[2]. The inhibition of the FAK/PI3K/Akt axis is a primary mechanism through which this compound induces apoptosis and inhibits cell proliferation.

References

- 1. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy of focal adhesion kinase inhibition in non-small cell lung cancer with oncogenically activated MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FAK inhibition with small molecule inhibitor Y15 decreases viability, clonogenicity, and cell attachment in thyroid cancer cell lines and synergizes with targeted therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FAK inhibition disrupts tumor growth, apoptosis, and transcriptional regulation in GI-NETs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Crosstalk between protein kinases AKT and ERK1/2 in human lung tumor-derived cell models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crosstalk between protein kinases AKT and ERK1/2 in human lung tumor-derived cell models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. FAK inhibition with small molecule inhibitor Y15 decreases viability, clonogenicity, and cell attachment in thyroid cancer cell lines and synergizes with targeted therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

Fak-IN-14: A Technical Guide to its Inhibition of the FAK/PI3K/Akt Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling, governing essential processes such as cell adhesion, migration, proliferation, and survival. Its overexpression and hyperactivity are frequently implicated in the progression and metastasis of various cancers, making it a compelling target for therapeutic intervention. Fak-IN-14 has emerged as a potent inhibitor of FAK, demonstrating significant anti-tumor activity. This technical guide provides an in-depth overview of this compound, with a specific focus on its mechanism of action in inhibiting the downstream PI3K/Akt signaling pathway. This document details the quantitative data associated with this compound's activity, comprehensive experimental protocols for its evaluation, and visual representations of the relevant signaling pathways and experimental workflows.

Mechanism of Action: FAK and the PI3K/Akt Pathway

Focal Adhesion Kinase acts as a critical node, integrating signals from integrins and growth factor receptors to modulate a variety of downstream pathways, including the PI3K/Akt cascade. Upon activation, FAK undergoes autophosphorylation at tyrosine 397 (Tyr397), creating a high-affinity binding site for the SH2 domain of Src family kinases. This interaction leads to the full activation of FAK and the subsequent phosphorylation of other downstream targets.

One of the key downstream effectors of FAK is the Phosphatidylinositol 3-kinase (PI3K). Activated FAK can recruit and activate PI3K, which in turn phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival, growth, and proliferation while inhibiting apoptosis.

This compound exerts its inhibitory effect by targeting the kinase activity of FAK. By preventing the autophosphorylation of FAK at Tyr397, this compound disrupts the initial activation step, thereby blocking the entire downstream signaling cascade, including the activation of the PI3K/Akt pathway. This leads to a reduction in pro-survival signals and can induce apoptosis in cancer cells.

Quantitative Data

The inhibitory potency of this compound against FAK has been reported with some variability in the literature. It is crucial for researchers to consider these differences when designing experiments.

| Compound | Target | IC50 | Reference |

| This compound | FAK | 0.2438 nM | [1] |

| FAK Inhibitor 14 (Y15) | FAK (autophosphorylation at Y397) | 1 µM | [2] |

While direct quantitative data on the IC50 of this compound specifically against PI3K or Akt phosphorylation is not extensively available in the reviewed literature, studies with other FAK inhibitors demonstrate a clear link between FAK inhibition and the suppression of the PI3K/Akt pathway. For instance, the FAK inhibitor GSK2256098 has been shown to decrease the phosphorylation levels of PI3K and AKT in HepG2 HCC cells.[3] Similarly, Defactinib has been observed to induce the dissociation of PI3K from FAK, leading to impaired AKT signaling.[3]

Experimental Protocols

In Vitro Kinase Assay

This protocol is designed to determine the in vitro inhibitory activity of this compound against FAK.

Materials:

-

Recombinant FAK enzyme

-

FAK substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

This compound (dissolved in DMSO)

-

96-well plates

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 96-well plate, add the recombinant FAK enzyme to each well.

-

Add the diluted this compound or vehicle (DMSO) to the respective wells.

-

Incubate for a predetermined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the FAK substrate and ATP.

-

Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.

-

Stop the reaction and measure the amount of ADP produced using a detection reagent like the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions.

-

The luminescence signal, which is proportional to the kinase activity, is measured using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blotting for Phospho-Akt and Total Akt

This protocol is used to assess the effect of this compound on the phosphorylation of Akt in cultured cells.

Materials:

-

Cell culture medium and supplements

-

Cancer cell line of interest (e.g., U87-MG)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-phospho-Akt (Ser473), anti-total Akt, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle for a specified duration.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies for total Akt and the loading control to normalize the results.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell line

-

96-well plates

-

This compound

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to attach.

-

Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the impact of this compound on the migratory capacity of cancer cells.

Materials:

-

Cancer cell line

-

6-well or 12-well plates

-

This compound

-

Sterile pipette tip or a wound-healing insert

-

Microscope with a camera

Procedure:

-

Grow a confluent monolayer of cells in a multi-well plate.

-

Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip or by removing an insert.

-

Wash the wells to remove detached cells.

-

Add fresh medium containing different concentrations of this compound or vehicle.

-

Capture images of the scratch at time zero and at various time points thereafter (e.g., 12, 24, 48 hours).

-

Measure the width of the scratch at different points and calculate the percentage of wound closure over time to quantify cell migration.

Mandatory Visualizations

References

In-Depth Technical Guide to Fak-IN-14: A Potent Focal Adhesion Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the CAS number, chemical properties, and biological activity of Fak-IN-14, a highly potent and selective inhibitor of Focal Adhesion Kinase (FAK). This document is intended to serve as a core resource for researchers in oncology, cell biology, and drug discovery.

Chemical Properties and Data

This compound, also referred to as compound 8d in its primary publication, is a novel 4-arylamino-pyrimidine derivative. Its fundamental chemical and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 2766666-22-0 | [1] |

| Molecular Formula | C21H24BrN7OS | [1] |

| Molecular Weight | 502.43 g/mol | [1] |

| IUPAC Name | 5-(5-bromo-4-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-2-ylamino)-N-methylthiophene-2-carboxamide | |

| SMILES | O=C(NC)c1sccc1Nc1nc(Nc2ccc(N3CCN(C)CC3)cc2)c(Br)cn1 | |

| Appearance | Solid | [1] |

| Solubility | Soluble in DMSO | |

| Storage Conditions | Store at -20°C for long-term stability. |

Biological Activity

This compound has demonstrated significant potency and selectivity as a FAK inhibitor, leading to promising anti-proliferative and pro-apoptotic effects in cancer cell lines.

In Vitro Kinase Inhibitory Activity

This compound exhibits nanomolar potency against Focal Adhesion Kinase.

| Kinase | IC50 (nM) | Reference |

| FAK | 0.2438 | [1] |

Note: The primary publication for this compound focused on its activity against FAK. While some commercial suppliers suggest activity against other kinases like FGFR1 and Pyk2 and weak activity against Akt, c-kit, MEK1/2, and mTOR, specific IC50 values from a comprehensive kinase panel were not available in the primary literature.

Cellular Activity

The biological effects of this compound have been characterized in the human glioblastoma cell line U87-MG and the normal human embryonic lung fibroblast cell line 2BS.

| Cell Line | Assay Type | IC50 (µM) | Reference |

| U87-MG | Anti-proliferative | 0.975 | [1] |

| 2BS | Anti-proliferative | > 50 | [1] |

This compound induces apoptosis and causes cell cycle arrest at the G2/M phase in U87-MG cells.[1]

Signaling Pathway

This compound targets the Focal Adhesion Kinase (FAK) signaling pathway, a critical regulator of cell survival, proliferation, migration, and invasion. Upon activation by upstream signals such as integrin engagement with the extracellular matrix (ECM), FAK undergoes autophosphorylation at tyrosine 397 (Y397). This phosphorylation event creates a binding site for the SH2 domain of Src family kinases, leading to the formation of an active FAK-Src complex. This complex then phosphorylates a multitude of downstream substrates, including p130Cas and paxillin, and activates key signaling cascades such as the PI3K/Akt and MAPK/ERK pathways. By inhibiting FAK's kinase activity, this compound effectively blocks these downstream signaling events, thereby exerting its anti-tumor effects.

Caption: A diagram of the FAK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro FAK Kinase Inhibition Assay

This assay determines the concentration of this compound required to inhibit 50% of FAK kinase activity (IC50).

Caption: A generalized workflow for determining the in vitro kinase inhibitory activity of this compound.

Methodology:

-

A standard in vitro kinase assay is performed using a commercially available kit (e.g., ADP-Glo™ Kinase Assay).

-

Recombinant human FAK enzyme is incubated with varying concentrations of this compound (typically in a serial dilution) in a kinase reaction buffer.

-

The kinase reaction is initiated by the addition of ATP and a suitable substrate.

-

After incubation at 37°C for a specified time, the reaction is stopped, and the remaining ATP is quantified using a luciferase-based detection reagent.

-

The luminescence signal, which is inversely proportional to FAK activity, is measured using a plate reader.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of this compound on the viability and proliferation of cancer and normal cell lines.

Methodology:

-

U87-MG and 2BS cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound (and a vehicle control, e.g., DMSO) for 72 hours.

-

After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours at 37°C.

-

The resulting formazan crystals are dissolved in DMSO.

-

The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined.[1]

Cell Cycle Analysis

This protocol is used to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

Methodology:

-

U87-MG cells are seeded and treated with this compound at its IC50 concentration for 24 hours.

-

The cells are harvested, washed with PBS, and fixed in 70% ethanol at 4°C overnight.

-

The fixed cells are then washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

-

After incubation in the dark, the DNA content of the cells is analyzed by flow cytometry.

-

The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.[1]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the induction of apoptosis by this compound.

Methodology:

-

U87-MG cells are treated with this compound at its IC50 concentration for 24 hours.

-

The cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the cells are incubated in the dark.

-

The stained cells are then analyzed by flow cytometry.

-

The percentages of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative) are determined.[1]

Western Blot Analysis of FAK Phosphorylation

This technique is used to assess the inhibitory effect of this compound on the autophosphorylation of FAK in cells.

Methodology:

-

U87-MG cells are treated with varying concentrations of this compound for a specified time.

-

The cells are then lysed in a buffer containing protease and phosphatase inhibitors.

-

The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated FAK (p-FAK Y397) and total FAK.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified, and the levels of p-FAK are normalized to total FAK to determine the extent of inhibition.[1]

References

Fak-IN-14: A Deep Dive into a Selective Focal Adhesion Kinase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways governing cell survival, proliferation, migration, and adhesion.[1][2] Its overexpression and activation are frequently observed in a multitude of human cancers, correlating with advanced tumor stage and poor prognosis. This has positioned FAK as a compelling therapeutic target for cancer intervention. Fak-IN-14, also known as Y15 or by its chemical name 1,2,4,5-Benzenetetramine tetrahydrochloride, has emerged as a selective inhibitor of FAK, demonstrating promising anti-tumor activities in preclinical studies.[3][4][5] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative efficacy, and the experimental protocols utilized for its characterization.

Mechanism of Action

This compound functions as a direct inhibitor of FAK autophosphorylation at its primary autophosphorylation site, Tyrosine 397 (Y397).[3][6] The phosphorylation of Y397 is a critical event in FAK activation, creating a high-affinity binding site for the SH2 domain of Src family kinases. This interaction initiates a signaling cascade that leads to the activation of downstream pathways, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for promoting cell survival and proliferation. By blocking the autophosphorylation at Y397, this compound effectively abrogates the recruitment of Src and subsequent downstream signaling events.

Quantitative Data Summary

The efficacy and selectivity of this compound have been quantified through various in vitro and cellular assays. The following tables summarize the key quantitative data available for this inhibitor.

Table 1: In Vitro Kinase Inhibition

| Target | Assay Type | IC50 | Reference |

| FAK (autophosphorylation at Y397) | In Vitro Kinase Assay | 1 µM | [3] |

Table 2: Antiproliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Reference |

| TT | Thyroid Cancer (Medullary) | 2.05 µM | [7][8] |

| TPC1 | Thyroid Cancer (Papillary) | 5.74 µM | [7][8] |

| BCPAP | Thyroid Cancer (Papillary) | 9.99 µM | [7][8] |

| K1 | Thyroid Cancer (Papillary) | 17.54 µM | [7][8] |

| SW620 | Colon Cancer | ~1 µM | [9] |

| SW480 | Colon Cancer | ~1 µM | [9] |

| DLD1 | Colon Cancer | ~1 µM | [9] |

| HCT116 | Colon Cancer | ~2 µM | [9] |

| LS180 | Colon Cancer | ~2 µM | [9] |

Table 3: Kinase Selectivity Profile

| Kinase | Activity | Reference |

| EGFR | No significant activity | |

| PDGFR | No significant activity | |

| IGF-RI | No significant activity | |

| Pyk2 | No significant activity | [4] |

| c-Src | No significant activity | [4] |

| c-RAF | No significant activity | [4] |

| PI3K | No significant activity | [4] |

| VEGFR-3 | No significant activity | [4] |

| c-Met | No significant activity | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro FAK Autophosphorylation Assay

This assay directly measures the ability of this compound to inhibit the autophosphorylation of purified FAK protein.

Materials:

-

Purified recombinant FAK protein

-

This compound (Y15)

-

Kinase Buffer (e.g., 20 mM HEPES, pH 7.4, 5 mM MgCl2, 5 mM MnCl2, 0.1 mM Na3VO4)

-

[γ-³²P]ATP

-

2x Laemmli buffer

-

SDS-PAGE gel and electrophoresis apparatus

-

Autoradiography film or digital imager

Protocol:

-

Prepare a reaction mixture containing purified FAK protein in kinase buffer.

-

Add this compound at various concentrations to the reaction mixture and incubate for a specified time (e.g., 10 minutes) at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Allow the reaction to proceed for a defined period (e.g., 5-30 minutes) at room temperature or 30°C.[10]

-

Stop the reaction by adding 2x Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the phosphorylated FAK by autoradiography.

-

Quantify the band intensity to determine the extent of inhibition and calculate the IC50 value.

Cell Viability (MTS) Assay

This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

This compound (Y15)

-

MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Protocol:

-

Seed cancer cells into 96-well plates at a predetermined density (e.g., 10,000 cells/well) and allow them to adhere overnight.[4]

-

Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 72 hours).

-

Add MTS reagent to each well and incubate for 1-2 hours at 37°C.[4]

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Cell Adhesion Assay

This assay quantifies the ability of this compound to inhibit the adhesion of cancer cells to an extracellular matrix protein-coated surface.

Materials:

-

Cancer cell lines of interest

-

96-well plates coated with an extracellular matrix protein (e.g., Collagen or Poly-L-Lysine)

-

Blocking buffer (e.g., medium with 0.5% BSA)

-

This compound (Y15)

-

Crystal Violet staining solution (e.g., 5 mg/ml in 2% ethanol)

-

2% SDS solution

-

Microplate reader

Protocol:

-

Block the coated 96-well plates with blocking buffer for 1 hour at 37°C.[3]

-

Pre-treat the cancer cells with various concentrations of this compound for 3 hours.[3]

-

Plate the pre-treated cells onto the blocked 96-well plates at a density of 4 x 10⁵ cells per well.[3]

-

Incubate for 1 hour at 37°C to allow for cell adhesion.[3]

-

Gently wash the wells with PBS containing 0.1% BSA to remove non-adherent cells.

-

Fix the adherent cells with 3.7% formaldehyde.[3]

-

Stain the fixed cells with crystal violet solution for 10 minutes.[3]

-

Wash the wells to remove excess stain and allow them to dry.

-

Solubilize the stain by adding 2% SDS solution to each well.[3]

-

Measure the absorbance at 590 nm to quantify the number of adherent cells.[3]

In Vivo Tumor Xenograft Study

This in vivo model evaluates the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell line of interest

-

Matrigel

-

This compound (Y15)

-

Vehicle control (e.g., PBS)

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of the mice.

-

Allow the tumors to establish and reach a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 30 mg/kg via intraperitoneal injection) or vehicle control to the respective groups on a defined schedule.[4]

-

Measure tumor volume regularly using calipers.

-

At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., western blotting for p-FAK levels).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the FAK signaling pathway, the mechanism of action of this compound, and a typical experimental workflow for its evaluation.

References

- 1. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An inhibitory role for FAK in regulating proliferation: a link between limited adhesion and RhoA-ROCK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. A small molecule inhibitor, 1,2,4,5-benzenetetraamine tetrahydrochloride, targeting the y397 site of focal adhesion kinase decreases tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. FAK inhibition with small molecule inhibitor Y15 decreases viability, clonogenicity, and cell attachment in thyroid cancer cell lines and synergizes with targeted therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Focal adhesion kinase autophosphorylation inhibition decreases colon cancer cell growth and enhances the efficacy of chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Antiproliferative Activity of Fak-IN-14: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the antiproliferative activity of Fak-IN-14, a selective inhibitor of Focal Adhesion Kinase (FAK). It details the compound's mechanism of action, summarizes its effects on cancer cell lines, provides detailed experimental protocols for assessing its activity, and visualizes key pathways and workflows.

Introduction to this compound

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction mediated by integrins and growth factor receptors.[1][2] Its overexpression and activation are common in many advanced-stage cancers, where it promotes cell proliferation, survival, migration, and invasion.[1][3] These functions make FAK a compelling target for anticancer drug development.[3][4]

This compound (also known as Y15 or FAK Inhibitor 14) is a selective, ATP-competitive FAK inhibitor.[5][6] It has been shown to exhibit antiproliferative activity across a variety of human tumor cell lines in vitro and in breast cancer models in vivo.[5][6] This guide synthesizes the available technical data on its mechanism and biological effects.

Table 1: Chemical and Pharmacological Properties of this compound

| Property | Description | Reference(s) |

|---|---|---|

| Alternative Names | Y15, NSC 677249, FAK Inhibitor 14 | [5] |

| Chemical Name | 1,2,4,5-Benzenetetramine tetrahydrochloride | [5] |

| Primary Target | Focal Adhesion Kinase (FAK) | [5][6] |

| Mechanism of Action | Prevents FAK autophosphorylation at Tyrosine 397 (Y397) | [5][6] |

| IC₅₀ for Target | 1 µM (for inhibition of FAK autophosphorylation at Y397) | [5][6] |

| Other Targets | Significant inhibitory effects on FGFR1 and Pyk2 | [7] |

| Weakly Inhibited | Akt, c-kit, MEK1/2, mTOR |[7] |

Mechanism of Action and Signaling Pathway

FAK activation is a critical step in cell adhesion signaling. Upon integrin clustering due to binding with the extracellular matrix (ECM), FAK is activated and undergoes autophosphorylation at the Y397 residue.[1][2] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases.[8] The resulting FAK/Src complex phosphorylates a host of downstream targets, activating key pro-survival and proliferative pathways, including the PI3K/AKT and Ras/MEK/ERK pathways.[1][9]

This compound exerts its antiproliferative effects by directly inhibiting the kinase activity of FAK, thereby preventing the initial Y397 autophosphorylation.[5][6] This blockade disrupts the formation of the FAK/Src signaling complex and suppresses downstream cascades that drive cell growth and survival.[9] The consequences include the promotion of cell detachment, inhibition of cell adhesion, induction of apoptosis, and cell cycle arrest.[5][7]

References

- 1. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. mdpi.com [mdpi.com]

- 4. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FAK Inhibitor 14 | Focal Adhesion Kinase | Tocris Bioscience [tocris.com]

- 6. FAK Inhibitor 14 | Focal Adhesion Kinase Inhibitors: R&D Systems [rndsystems.com]

- 7. FAK-IN-14_TargetMol [targetmol.com]

- 8. Identification of Novel Focal Adhesion Kinase Substrates: Role for FAK in NFκB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

FAK-IN-14: A Technical Guide to its Core Mechanism in Apoptosis and Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways regulating cell survival, proliferation, migration, and adhesion. Its overexpression and activation are frequently observed in a multitude of human cancers, correlating with poor prognosis and metastasis. Consequently, FAK has emerged as a critical target for cancer therapy. FAK-IN-14 (also known as FAK Inhibitor 14 or Y15) is a small molecule inhibitor that targets the kinase activity of FAK. This technical guide provides an in-depth overview of the mechanisms by which this compound induces apoptosis and cell cycle arrest, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Data Presentation

Quantitative Data on this compound Activity

| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound (Y15) | Panc-1 | Pancreatic Cancer | ~10-50* | [1] |

| FAK Inhibitor 14 | - | - | 1** | [2] |

| PF-562,271 | HEL | Erythroleukemia | 3.902 | [3][4] |

| PF-562,271 | SET-2 | Megakaryoblastic Leukemia | 3.1183 | [3][4] |

| TAE226 | BT474, MCF-7 | Breast Cancer | Induces apoptosis | [5] |

| VS-4718 (PND-1186) | 4T1 | Breast Carcinoma | ~0.1*** | [6] |

*Value represents the concentration range where significant cell detachment was observed, not a direct IC50 for viability.[1] **IC50 for prevention of FAK autophosphorylation at Y397.[2] ***Cellular IC50 for FAK pY397 inhibition.[6]

Core Mechanisms of Action

This compound exerts its anti-cancer effects primarily by inhibiting the kinase activity of FAK. This inhibition disrupts downstream signaling pathways crucial for cell survival and proliferation, ultimately leading to apoptosis and cell cycle arrest.

Induction of Apoptosis

Inhibition of FAK by this compound triggers apoptosis through multiple interconnected pathways. A key mechanism involves the disruption of survival signals that are normally mediated by FAK. FAK is known to activate the PI3K/Akt pathway, which in turn promotes cell survival by inhibiting pro-apoptotic proteins.[7] By blocking FAK, this compound can lead to the downregulation of Akt phosphorylation, thereby promoting apoptosis. This is often evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

Furthermore, FAK has been shown to interact with and regulate the tumor suppressor protein p53. FAK can promote the degradation of p53, thus suppressing its apoptotic functions.[2] Inhibition of FAK can, therefore, lead to the stabilization and activation of p53, resulting in the transcription of pro-apoptotic genes.

Cell Cycle Arrest

FAK plays a crucial role in cell cycle progression, particularly the G1 to S phase transition.[8] Integrin-mediated FAK activation can lead to the upregulation of cyclin D1, a key regulator of the G1 phase, through the activation of the ERK signaling pathway.[2] this compound, by inhibiting FAK, can disrupt this signaling cascade, leading to decreased cyclin D1 levels and subsequent arrest of the cell cycle at the G1/S checkpoint.

Moreover, the FAK-p53 axis also influences cell cycle control. Activated p53 can induce the expression of p21, a potent cyclin-dependent kinase (CDK) inhibitor. Increased p21 levels halt the cell cycle, preventing cell proliferation.[8] Therefore, by stabilizing p53, this compound can indirectly induce p21-mediated cell cycle arrest.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

Caption: this compound inhibits FAK, leading to apoptosis and cell cycle arrest.

Experimental Workflow for Apoptosis and Cell Cycle Analysis

Caption: Workflow for analyzing this compound's effects.

Experimental Protocols

Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This protocol is designed to quantify apoptosis by flow cytometry, distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Treatment: Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a predetermined time (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).

-

Cell Harvesting:

-

Collect the culture medium (containing floating/apoptotic cells).

-

Wash the adherent cells with PBS.

-

Trypsinize the adherent cells and combine them with the cells from the collected medium.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

-

Staining:

-

Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

-

Quantify the percentage of cells in each quadrant: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).

-

Cell Cycle Analysis using Propidium Iodide Staining

This protocol outlines the procedure for analyzing cell cycle distribution by measuring DNA content using propidium iodide and flow cytometry.

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the Apoptosis Assay protocol.

-

Cell Harvesting: Harvest cells as described in step 3 of the Apoptosis Assay protocol.

-

Fixation:

-

Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.

-

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 850 x g for 5 minutes.

-

Discard the ethanol and wash the cell pellet twice with cold PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at 37°C in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Use a histogram to visualize the DNA content.

-

Gate the cell populations to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Conclusion

This compound represents a promising therapeutic agent that targets the fundamental mechanisms of cancer cell survival and proliferation. By inhibiting FAK kinase activity, it effectively induces apoptosis and causes cell cycle arrest, primarily through the modulation of the PI3K/Akt and p53/p21 signaling pathways. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to further investigate the anti-cancer properties of this compound and to develop novel therapeutic strategies targeting FAK in oncology. Further studies are warranted to obtain more precise quantitative data on the dose- and time-dependent effects of this compound on apoptosis and cell cycle distribution across a broader range of cancer types.

References

- 1. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FAK Inhibitor 14 | Focal Adhesion Kinase | Tocris Bioscience [tocris.com]

- 3. scielo.br [scielo.br]

- 4. scielo.br [scielo.br]

- 5. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PND-1186 FAK inhibitor selectively promotes tumor cell apoptosis in three-dimensional environments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of the Cell Cycle by Focal Adhesion Kinase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Fak-IN-14 In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction pathways downstream of integrins and growth factor receptors.[1][2][3][4] Its involvement in cellular processes such as adhesion, migration, proliferation, and survival makes it a compelling target in cancer therapy.[5] Overexpression and hyperactivity of FAK are frequently observed in various human cancers, correlating with poor prognosis and metastatic potential.[5] Fak-IN-14 is a potent and highly effective inhibitor of FAK, demonstrating significant activity in preclinical studies.[6][7] These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound.

FAK Signaling Pathway

The binding of integrins to the extracellular matrix (ECM) triggers the recruitment of FAK to focal adhesions and its subsequent autophosphorylation at Tyrosine 397 (Tyr397).[8] This event creates a high-affinity binding site for the SH2 domain of Src family kinases. The recruitment of Src leads to the phosphorylation of other tyrosine residues on FAK, including Tyr576 and Tyr577 within the kinase domain activation loop, resulting in full FAK activation.[8] The activated FAK/Src complex then phosphorylates a multitude of downstream targets, including p130Cas, paxillin, and Grb2, activating signaling cascades such as the MAPK/ERK and PI3K/Akt pathways, which in turn regulate cell migration, proliferation, and survival.[3][9][10]

References

- 1. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]

- 2. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | FAK | 2766666-22-0 | Invivochem [invivochem.com]

- 7. This compound | Highly effective FAK inhibitor | TargetMol [targetmol.com]

- 8. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Signaling through focal adhesion kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for Detecting Phospho-FAK (Tyr397) by Western Blot Using Fak-IN-14

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways controlling cell survival, proliferation, migration, and invasion. The autophosphorylation of FAK at tyrosine 397 (p-FAK Tyr397) is a critical activation event, creating a high-affinity binding site for Src family kinases and initiating downstream signaling cascades.[1][2] Consequently, the inhibition of FAK phosphorylation is a key strategy in cancer research and drug development. Fak-IN-14 is a potent and selective inhibitor of FAK that effectively blocks its autophosphorylation.[2][3] These application notes provide detailed protocols for utilizing this compound to study the inhibition of FAK phosphorylation at Tyr397 in cancer cell lines via Western blotting.

Mechanism of Action

This compound, also known as Y15, is a small molecule inhibitor that targets the FAK autophosphorylation site. By preventing the phosphorylation of FAK at Tyr397, this compound disrupts the recruitment and activation of downstream signaling molecules, thereby inhibiting tumor cell motility, survival, and proliferation.[1][3]

Data Presentation

The following tables summarize the effective concentrations of FAK inhibitors in reducing the phosphorylation of FAK at Tyr397 in various cancer cell lines, as determined by Western blot analysis.

Table 1: Effective Concentrations of this compound (Y15) in Neuroblastoma Cell Lines

| Cell Line | Treatment Concentration (µM) | Observed Effect on p-FAK (Tyr397) | Reference |

| SK-N-AS (MYCN-) | 25 | Significant decrease | [3] |

| SK-N-BE(2) (MYCN+) | 10 | Significant decrease | [3] |

| WAC2 (MYCN+) | 2.5 | Loss of phosphorylation | [3] |

| SH-EP (MYCN-) | 5 | Loss of phosphorylation | [3] |

Table 2: Effective Concentrations of Other FAK Inhibitors in Cancer Cell Lines

| Inhibitor | Cell Line | Treatment Time | Effective Concentration (µM) | Observed Effect on p-FAK (Tyr397) | Reference |

| BI 853520 | SKOV3 (Ovarian Cancer) | 12 hours | 0.1 - 10 | Dose-dependent decrease | [4] |

| BI 853520 | OVCAR3 (Ovarian Cancer) | 12 hours | 0.1 - 10 | Dose-dependent decrease | [4] |

| PF-573,228 | G401 (Renal Tumor) | 24 hours | Increasing concentrations | Decreased phosphorylation | [5] |

| PF-573,228 | SK-NEP-1 (Renal Tumor) | 24 hours | Increasing concentrations | Decreased phosphorylation | [5] |

Experimental Protocols

Protocol 1: Treatment of Cells with this compound

This protocol describes the general procedure for treating adherent cancer cell lines with this compound to assess its effect on FAK phosphorylation.

Materials:

-

Cancer cell line of interest (e.g., SK-N-BE(2), SKOV3)

-

Complete cell culture medium

-

This compound (Y15)

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Cell scrapers

-

Microcentrifuge tubes

Procedure:

-

Cell Seeding: Plate cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency in complete culture medium.

-

Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25 µM). Prepare a vehicle control with the same final concentration of DMSO.

-

Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired time period (e.g., 12 or 24 hours) at 37°C in a humidified incubator with 5% CO2.

-

Cell Lysis: After incubation, place the culture dishes on ice and wash the cells twice with ice-cold PBS. Aspirate the PBS and add an appropriate volume of lysis buffer (see Western Blot Protocol).

-

Harvesting: Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Processing: Proceed with the cell lysis and protein quantification steps as described in the Western Blot Protocol.

Protocol 2: Western Blot for p-FAK (Tyr397)

This protocol outlines the steps for detecting p-FAK (Tyr397) and total FAK by Western blotting following cell treatment with this compound.

Materials:

-

Cell lysates from Protocol 1

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibody against p-FAK (Tyr397) (e.g., from Millipore or Cell Signaling Technology)[6][7]

-

Primary antibody against total FAK[8]

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blot imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

-

Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-FAK (Tyr397) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Stripping and Re-probing (Optional): To detect total FAK and a loading control on the same membrane, the membrane can be stripped of the primary and secondary antibodies and then re-probed with the respective primary antibodies following steps 6-10.

-

Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the p-FAK (Tyr397) signal to the total FAK signal and the loading control to determine the relative change in phosphorylation.[9]

Visualizations

Signaling Pathways

Caption: FAK signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: Workflow for Western blot analysis of p-FAK after this compound treatment.

References

- 1. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Focal Adhesion Kinase Decreases Tumor Growth in Human Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Focal adhesion kinase inhibitor BI 853520 inhibits cell proliferation, migration and EMT process through PI3K/AKT/mTOR signaling pathway in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Focal Adhesion Kinase (FAK) Leads to Abrogation of the Malignant Phenotype in Aggressive Pediatric Renal Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Phospho-FAK (Tyr397) Antibody (#3283) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 8. Inhibition of the Focal Adhesion Kinase and Vascular Endothelial Growth Factor Receptor-3 Interaction Leads to Decreased Survival in Human Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: Fak-IN-14 In Vivo Xenograft Model Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cellular adhesion, proliferation, migration, and survival.[1][2][3] Its overexpression and hyperactivity are implicated in the progression and metastasis of various cancers, making it a compelling target for therapeutic intervention.[4][5][6][7][8][9][10] Fak-IN-14 (also referred to as FAK Inhibitor 14) is a selective inhibitor of FAK that has demonstrated anti-tumor activity in preclinical xenograft models.[7][11] These application notes provide a summary of quantitative data from in vivo studies and detailed protocols for utilizing this compound in xenograft models.

Quantitative Data Summary

The following tables summarize the efficacy of FAK inhibitors, including this compound and the structurally similar compound Y15, in various cancer xenograft models.

Table 1: Efficacy of FAK Inhibitors in Subcutaneous Xenograft Models

| Cancer Type | Cell Line | Compound | Dosage and Administration | Treatment Duration | Tumor Growth Inhibition (%) | Reference |

| Breast Cancer | BT-549 | FAK Inhibitor 14 | 20 mg/kg, 5 days/week | 4 weeks | Statistically significant inhibition (p < 0.001) | [7] |

| Breast Cancer | MDA-MB-453 | FAK Inhibitor 14 | 20 mg/kg, 5 days/week | 4 weeks | Statistically significant inhibition (p < 0.001) | [7] |

| Prostate Cancer | PC-3M | PF-562,271 | Not Specified | 14 days | 62% | [12] |

| Lung Cancer (with RAS or EGFR mutations) | Not Specified | Y15 | Not Specified | Not Specified | Effective inhibition | [13] |

| Multiple Cancers (Breast, Pancreatic, Neuroblastoma, Glioblastoma, Colon) | Various | Y15 | 30 mg/kg (i.p.) or 120 mg/kg (oral) | Not Specified | Decreased tumor growth | [8] |

Note: Specific percentage of inhibition for all studies was not always available in the provided search results.

Experimental Protocols

This section provides detailed methodologies for conducting in vivo xenograft studies with this compound.

Cell Culture and Xenograft Implantation

-

Cell Lines: Select appropriate human cancer cell lines (e.g., BT-549 for breast cancer).

-

Cell Culture: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Animal Models: Utilize immunodeficient mice (e.g., nude or SCID mice), typically 6-8 weeks old.

-

Implantation:

-

Harvest cultured cancer cells during their logarithmic growth phase.

-